N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide is an aromatic ether.
Scientific Research Applications
Antibacterial and Antifungal Activities
N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide and its derivatives have been explored for their antimicrobial properties. Studies have demonstrated their effectiveness in inhibiting the growth of various bacterial and fungal strains, showcasing their potential in the development of new antimicrobial agents.
- Synthesis, Characterization, and Antimicrobial Evaluation: Compounds derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, including N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).
- Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives: Another study synthesized similar compounds, focusing on their spectral characterization and antimicrobial evaluation, further supporting their potential use in combating infections (Fuloria et al., 2014).
Anticancer Activity
Some derivatives of N-(4,5-dihydrothiazol-2-yl)-2-(2-methylphenoxy)acetamide have been investigated for their potential anticancer properties, particularly against lung cancer.
- 5-Methyl-4-Phenyl Thiazole Derivatives as Anticancer Agents: Certain derivatives showed selectivity and effectiveness against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
Other Applications
The chemical versatility of this compound and its derivatives allows for various other applications, including the development of selective β3-adrenergic receptor agonists and the investigation of molecular structures and optical properties.
- β3-Adrenergic Receptor Agonists: Derivatives of this compound have been studied as potential β3-adrenergic receptor agonists, with implications for treating obesity and type 2 diabetes (Maruyama et al., 2012).
- Investigating Molecular Structures and Optical Properties: The synthesis and characterization of orcinolic derivatives of this compound have provided insights into its structural and optical properties, useful in various scientific fields (Wannalerse et al., 2022).
Properties
Molecular Formula |
C12H14N2O2S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-2-3-5-10(9)16-8-11(15)14-12-13-6-7-17-12/h2-5H,6-8H2,1H3,(H,13,14,15) |
InChI Key |
VTDBLIGOEROGEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NCCS2 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NCCS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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